molecular formula C17H23N5O2S B2420021 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine CAS No. 946239-89-0

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine

Cat. No. B2420021
CAS RN: 946239-89-0
M. Wt: 361.46
InChI Key: GQNRSZJLDYZADP-UHFFFAOYSA-N
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Description

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have a unique mechanism of action, which makes it a promising candidate for the development of novel drugs. In

Mechanism Of Action

The mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is not fully understood, but it is believed to involve the inhibition of enzymes that play a critical role in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth, division, and survival. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine are complex and varied. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of various diseases. In the field of neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine in lab experiments is its potent activity against cancer cells and its potential applications in the development of anti-cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the development of drugs for various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine. One area of research could focus on the development of novel drugs based on the structure and mechanism of action of this compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Furthermore, research could be conducted to improve the synthesis method of this compound and to develop more efficient methods for obtaining it in large quantities.

Synthesis Methods

The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 3-aminopyridazine with p-tolyl isocyanate and ethylsulfonylpiperazine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions of temperature and pressure.

Scientific Research Applications

The unique structure and mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine make it a promising candidate for the development of drugs for various diseases. This compound has been studied extensively for its potential applications in the treatment of cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anti-tumor activity and can induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In the field of neuroscience, this compound has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-N-(4-methylphenyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-3-25(23,24)22-12-10-21(11-13-22)17-9-8-16(19-20-17)18-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNRSZJLDYZADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine

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